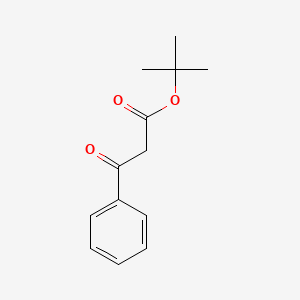

Tert-butyl 3-oxo-3-phenylpropanoate

描述

Structure

3D Structure

属性

IUPAC Name |

tert-butyl 3-oxo-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-13(2,3)16-12(15)9-11(14)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRTKMICNYGEWGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90969596 | |

| Record name | tert-Butyl 3-oxo-3-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90969596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54441-66-6 | |

| Record name | Acetic acid, benzoyl-, tert-butyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054441666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butyl 3-oxo-3-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90969596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 3-oxo-3-phenylpropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for the Preparation of Tert Butyl 3 Oxo 3 Phenylpropanoate

Established Synthetic Pathways

The conventional synthesis of tert-butyl 3-oxo-3-phenylpropanoate has historically relied on two principal approaches: the direct esterification of the corresponding β-keto acid and the condensation of an enolate with a suitable acylating agent.

Esterification Approaches

The direct esterification of 3-oxo-3-phenylpropanoic acid with tert-butyl alcohol presents a straightforward conceptual route to the target compound. nih.gov This method, however, is often complicated by the inherent instability of the β-keto acid, which is prone to decarboxylation under acidic or thermal conditions.

One potential strategy involves the acid-catalyzed reaction between 3-oxo-3-phenylpropanoic acid and isobutylene. This process, analogous to other tert-butyl ester syntheses, would utilize a strong acid catalyst to protonate the isobutylene, generating a tert-butyl cation that is subsequently attacked by the carboxylate. google.com However, the acidic environment required for this reaction can also promote the undesired decarboxylation of the starting material.

Alternative esterification methods for tert-butyl esters often employ coupling agents or the use of tert-butyl alcohol in the presence of a catalyst. For instance, the use of 4-(dimethylamino)pyridine (DMAP) or calcined hydrotalcite as a base can facilitate the esterification of carboxylic acids with tert-butyl alcohol, although yields can be moderate. researchgate.net

A summary of representative esterification approaches is presented in Table 1.

Table 1: Representative Esterification Approaches for Tert-butyl Esters

| Carboxylic Acid | Reagent | Catalyst/Base | Yield | Reference |

| Phenylacetic acid | tert-Butyl alcohol | DMAP | High | researchgate.net |

| Cinnamic acid | tert-Butyl alcohol | Calcined hydrotalcite | 55-60% | researchgate.net |

| 3-Oxo-3-phenylpropanoic acid | Isobutylene | Acid Catalyst | Potential Route | google.com |

Acylation and Condensation Reactions

The most prevalent and generally more efficient method for synthesizing this compound is the Claisen condensation. fiveable.meaklectures.com This reaction involves the acylation of an ester enolate with another ester. In the context of the target molecule, this typically involves the reaction of tert-butyl acetate (B1210297) with a benzoylating agent, such as methyl benzoate.

The mechanism commences with the deprotonation of the α-carbon of tert-butyl acetate by a strong base to form a nucleophilic enolate. aklectures.com This enolate then attacks the electrophilic carbonyl carbon of methyl benzoate, leading to a tetrahedral intermediate. Subsequent elimination of a methoxide (B1231860) leaving group yields the desired β-keto ester. aklectures.com

A common variation is the crossed Claisen condensation, where two different esters are used. libretexts.org To avoid a mixture of products, one of the esters should ideally lack α-hydrogens, such as methyl benzoate. The choice of base is critical in this reaction. While sodium ethoxide is traditionally used, stronger, non-nucleophilic bases like lithium diisopropylamide (LDA) or sodium tert-butoxide are often preferred to ensure complete and rapid enolate formation, minimizing side reactions. numberanalytics.comnumberanalytics.com

Another related approach involves the acylation of the enolate of tert-butyl acetate with benzoyl chloride. This method can be effective but requires careful control of reaction conditions to prevent side reactions involving the highly reactive acyl chloride.

Advanced and High-Yield Preparative Procedures

To enhance the efficiency and yield of this compound synthesis, significant research has focused on optimizing reaction parameters, exploring catalytic systems, and refining purification techniques.

Optimized Reaction Conditions and Solvent Selection

The yield and rate of Claisen condensations are highly dependent on the reaction conditions. The choice of solvent plays a crucial role, with polar aprotic solvents such as tetrahydrofuran (B95107) (THF) and dimethylformamide (DMF) being commonly employed to facilitate the reaction. numberanalytics.comnumberanalytics.com These solvents are effective at solvating the metal cation of the base without interfering with the nucleophilic enolate.

Temperature is another critical parameter. While higher temperatures can increase the reaction rate, they may also promote side reactions. numberanalytics.com Therefore, reactions are often carried out at low temperatures, particularly when using highly reactive bases like LDA. numberanalytics.com Optimization of the reaction time is also essential to ensure complete conversion while minimizing the formation of degradation products. fiveable.me Continuous flow reactors have shown promise in optimizing Claisen condensations, allowing for precise control over reaction parameters and significantly reducing reaction times. celonpharma.com

Table 2: Optimization of Claisen Condensation Conditions

| Parameter | Condition | Rationale | Reference |

| Base | LDA, Sodium tert-butoxide | Strong, non-nucleophilic bases favor complete enolate formation. | numberanalytics.comnumberanalytics.com |

| Solvent | THF, DMF | Polar aprotic solvents stabilize the enolate and do not interfere with the reaction. | numberanalytics.comnumberanalytics.com |

| Temperature | Low to ambient | Minimizes side reactions and decomposition. | numberanalytics.comresearchgate.net |

| Reaction Time | Optimized | Ensures complete conversion without product degradation. | fiveable.me |

Catalytic Enhancements in Synthesis

While Claisen condensations traditionally require stoichiometric amounts of a strong base, research has explored catalytic approaches to improve efficiency and reduce waste. aklectures.comyoutube.com The development of catalytic systems for carbon-carbon bond formation is an active area of research. For instance, certain titanium-based reagents have been shown to catalyze crossed Claisen-type condensations. organic-chemistry.org

In the broader context of β-keto ester synthesis, various catalysts have been employed. For example, molybdenum(VI) dichloride dioxide has been used to catalyze the condensation of aldehydes with ethyl diazoacetate to form β-keto esters. organic-chemistry.org While not directly applied to the synthesis of this compound, these studies highlight the potential for developing catalytic variants of the Claisen condensation.

Purification Strategies for Synthetic Intermediates

The purity of the final product is contingent on the effective purification of both the product itself and its synthetic intermediates. Common purification techniques for β-keto esters like this compound include distillation, column chromatography, and recrystallization. fiveable.me

Following the reaction, a typical work-up procedure involves quenching the reaction with an acid, followed by extraction of the product into an organic solvent. The organic layer is then washed to remove any remaining acid, base, or salts. oncotarget.com The crude product can then be purified. For liquid products, vacuum distillation is often employed. google.com For solid or high-boiling products, column chromatography on silica (B1680970) gel is a common method for separating the desired product from unreacted starting materials and byproducts. fiveable.meoncotarget.com If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be an effective final purification step. researchgate.net

The purification of the starting materials is also crucial. For instance, ensuring the dryness of solvents and the purity of the esters and bases used in the Claisen condensation is essential for achieving high yields and minimizing side reactions. fiveable.me

Comprehensive Analysis of the Reactivity of Tert Butyl 3 Oxo 3 Phenylpropanoate

Enolate Chemistry and Tautomerism

The presence of a carbonyl group and an adjacent ester functionality significantly influences the reactivity of the alpha-hydrogens in tert-butyl 3-oxo-3-phenylpropanoate, leading to the formation of enolates and the phenomenon of keto-enol tautomerism.

Keto-Enol Equilibrium in Beta-Keto Esters

Like other β-dicarbonyl compounds, this compound exists in a dynamic equilibrium between its keto and enol forms. chemistrytalk.orgpressbooks.pub This process, known as keto-enol tautomerism, involves the interconversion of two constitutional isomers: the keto tautomer, which contains a ketone and an ester group, and the enol tautomer, characterized by a carbon-carbon double bond and a hydroxyl group. fiveable.melibretexts.org The equilibrium position is influenced by several factors, including the solvent and temperature. asu.edunih.gov

The keto form is generally more stable due to the greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond. libretexts.org However, in some cases, the enol form can be significantly stabilized through intramolecular hydrogen bonding and conjugation. For 1,3-dicarbonyl compounds, the enol form can be stabilized by the formation of a six-membered ring-like structure via an intramolecular hydrogen bond. chemistrytalk.orgyoutube.com

The interconversion between the keto and enol forms can be catalyzed by both acids and bases. pressbooks.pubfiveable.melibretexts.org

Acid-catalyzed mechanism: Involves protonation of the carbonyl oxygen, followed by deprotonation of the α-carbon to form the enol. chemistrytalk.orgfiveable.me

Base-catalyzed mechanism: Proceeds through the removal of an α-hydrogen by a base to form a resonance-stabilized enolate anion, which is then protonated on the oxygen atom to yield the enol. pressbooks.pubfiveable.melibretexts.org

The relative amounts of the keto and enol tautomers at equilibrium can be determined experimentally using techniques like proton NMR spectroscopy, as the signals for the protons in each form are distinct and the interchange is slow on the NMR timescale. asu.edu

| Tautomer | Key Features | Stabilizing Factors |

| Keto | Contains a C=O (ketone) and a C=O (ester) group. | Stronger C=O double bond. libretexts.org |

| Enol | Contains a C=C double bond and an -OH (hydroxyl) group. | Intramolecular hydrogen bonding, extended conjugation. chemistrytalk.orgyoutube.com |

Influence of Substituents on Electronic Effects and Reactivity Profiles

The reactivity of this compound can be modulated by introducing substituents onto the phenyl ring. These substituents can exert electronic effects, either donating or withdrawing electron density, which in turn influences the reactivity of both the carbonyl groups and the aromatic ring.

Electron-withdrawing groups (e.g., nitro, cyano) on the phenyl ring increase the partial positive charge on the ketone's carbonyl carbon, making it more electrophilic and thus more susceptible to nucleophilic attack. masterorganicchemistry.comlibretexts.org Conversely, electron-donating groups (e.g., alkyl, methoxy) decrease the electrophilicity of the carbonyl carbon. masterorganicchemistry.com These electronic effects also impact the acidity of the α-hydrogens. Electron-withdrawing groups stabilize the resulting enolate anion through resonance and induction, thereby increasing the acidity of the α-protons. libretexts.org

Nucleophilic and Electrophilic Transformations

The dual functionality of a ketone and an ester, along with the presence of an aromatic ring, allows this compound to undergo a variety of nucleophilic and electrophilic reactions.

Nucleophilic Addition Reactions at the Ketone Moiety

The carbonyl carbon of the ketone in this compound is an electrophilic center and readily undergoes nucleophilic addition reactions. masterorganicchemistry.comyoutube.com In these reactions, a nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate where the oxygen atom bears a negative charge. libretexts.orgyoutube.com Subsequent protonation yields an alcohol.

The general mechanism for nucleophilic addition can be summarized as follows:

Nucleophilic attack on the carbonyl carbon. youtube.com

Formation of a tetrahedral alkoxide intermediate. libretexts.org

Protonation of the alkoxide to form the alcohol product. libretexts.org

The reactivity of the ketone is influenced by both electronic and steric factors. Aldehydes are generally more reactive than ketones towards nucleophilic addition because they are less sterically hindered and their carbonyl carbon is more electrophilic. youtube.com The presence of the bulky tert-butyl group in the ester and the phenyl group can also influence the approach of the nucleophile.

Common nucleophiles that can react with the ketone include:

Hydride reagents (e.g., sodium borohydride (B1222165), lithium aluminum hydride): These reagents reduce the ketone to a secondary alcohol.

Organometallic reagents (e.g., Grignard reagents, organolithium compounds): These add a carbon-based nucleophile to the ketone, forming a tertiary alcohol after workup. youtube.com

Cyanide: Adds to form a cyanohydrin. youtube.com

The reversibility of the addition depends on the basicity of the nucleophile. Stronger nucleophiles, like Grignard reagents, lead to irreversible additions, while weaker nucleophiles can result in reversible reactions. masterorganicchemistry.com

| Nucleophile | Product Type |

| Hydride Reagents (e.g., NaBH₄) | Secondary Alcohol |

| Organometallic Reagents (e.g., RMgX) | Tertiary Alcohol |

| Cyanide (e.g., HCN) | Cyanohydrin |

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The phenyl group of this compound can undergo electrophilic aromatic substitution (EAS) reactions. ucla.edu In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring. The substituent already present on the ring, in this case, the 3-oxo-3-(tert-butoxycarbonyl)propyl group, directs the incoming electrophile to specific positions (ortho, meta, or para).

The benzoyl group (a carbonyl group attached to the phenyl ring) is a deactivating group and a meta-director. libretexts.org This is because the carbonyl group is electron-withdrawing, pulling electron density out of the ring and making it less reactive towards electrophiles. The deactivation is most pronounced at the ortho and para positions due to resonance, which places a partial positive charge on these carbons in the resonance structures of the arenium ion intermediate. Consequently, electrophilic attack is favored at the meta position, which is less deactivated.

Common electrophilic aromatic substitution reactions include:

Nitration: (using HNO₃/H₂SO₄) introduces a nitro group (-NO₂).

Halogenation: (using Br₂/FeBr₃ or Cl₂/AlCl₃) introduces a halogen atom.

Sulfonation: (using SO₃/H₂SO₄) introduces a sulfonic acid group (-SO₃H).

Friedel-Crafts Alkylation and Acylation: Introduce alkyl or acyl groups, respectively.

For example, the nitration of this compound would be expected to yield primarily the meta-nitro substituted product. libretexts.org

| Reaction | Reagents | Incoming Electrophile | Expected Major Product Position |

| Nitration | HNO₃, H₂SO₄ | -NO₂ | meta |

| Bromination | Br₂, FeBr₃ | -Br | meta |

| Sulfonation | SO₃, H₂SO₄ | -SO₃H | meta |

Alpha-Functionalization Reactions (e.g., α-Amination, α-Acylation)

The protons on the carbon atom situated between the two carbonyl groups (the α-carbon) of this compound are significantly acidic due to the electron-withdrawing effect of both the benzoyl and the tert-butoxycarbonyl groups. This acidity facilitates the formation of a stable enolate ion upon treatment with a base, which can then act as a nucleophile in various reactions.

α-Amination: The enolate of this compound can react with electrophilic nitrogen sources to introduce an amino group at the α-position. This transformation is crucial for the synthesis of α-amino acids and their derivatives. A common method involves using azodicarboxylates as the electrophilic aminating agent, followed by subsequent cleavage of the N-N bond. The successful synthesis and existence of tert-butyl 2-amino-3-oxo-3-phenylpropanoate underscores the viability of this reaction. nih.gov

α-Acylation: The nucleophilic enolate can also be acylated by reacting it with acylating agents such as acyl chlorides or anhydrides. This reaction introduces a third carbonyl group, leading to the formation of a β,δ-triketo ester. The resulting product is a highly functionalized molecule that can serve as a precursor for various heterocyclic compounds and other complex structures. This reaction typically proceeds by first forming the enolate with a suitable base, followed by the addition of the acylating agent.

Table 1: Overview of Alpha-Functionalization Reactions

| Reaction Type | Reagents | Product | Significance |

|---|---|---|---|

| α-Amination | 1. Base (e.g., NaH, Et3N) 2. Electrophilic Amine Source (e.g., Di-tert-butyl azodicarboxylate) | tert-butyl 2-amino-3-oxo-3-phenylpropanoate | Synthesis of α-amino acid derivatives. nih.gov |

| α-Acylation | 1. Base (e.g., NaH, LDA) 2. Acyl Halide (e.g., Acetyl chloride) | tert-butyl 2-acyl-3-oxo-3-phenylpropanoate | Formation of poly-carbonyl compounds for heterocyclic synthesis. |

Prominent Named Reactions Employing this compound

The dual functionality of this compound allows it to be employed as a key substrate in a multitude of named reactions, highlighting its synthetic utility.

Cross-Coupling Reactions (e.g., Hiyama, Kumada, Stille, Suzuki)

Direct cross-coupling reactions such as the Hiyama, Kumada, Stille, and Suzuki reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate. wikipedia.orgorganic-chemistry.orgwikipedia.orgorganic-chemistry.org this compound, in its native form, is not a standard substrate for these transformations as it lacks the necessary halide, triflate, or organometallic moiety.

However, it can be converted into a suitable coupling partner. For instance, the enolate can be trapped to form an enol triflate. This derivative can then participate in palladium-catalyzed cross-coupling reactions like the Suzuki or Stille reaction to form α,β-disubstituted-α,β-unsaturated esters. While the direct use of this compound in these reactions is not common, its derivatives serve as effective substrates.

Reduction Reactions (e.g., Catalytic Hydrogenation, Hydride Reductions, Clemmensen, Wolff-Kishner)

The ketone functionality of this compound can be selectively reduced.

Catalytic Hydrogenation and Hydride Reductions: These methods reduce the ketone to a secondary alcohol, yielding tert-butyl 3-hydroxy-3-phenylpropanoate. Common hydride reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere achieves the same transformation. These conditions are generally mild enough to leave the ester group intact.

Wolff-Kishner Reduction: This reaction converts a carbonyl group into a methylene (B1212753) group (CH₂) under strongly basic conditions. wikipedia.orglibretexts.org It involves the formation of a hydrazone intermediate, which is then heated with a strong base like potassium hydroxide (B78521) in a high-boiling solvent. wikipedia.orglibretexts.orgyoutube.com This method would convert this compound to tert-butyl 3-phenylpropanoate. The basic conditions are compatible with the ester functionality.

Clemmensen Reduction: This reduction also converts a carbonyl to a methylene group but uses amalgamated zinc (Zn(Hg)) in concentrated hydrochloric acid. These strongly acidic conditions would likely cause the cleavage of the acid-sensitive tert-butyl ester group, making this method generally unsuitable for this specific substrate.

Table 2: Summary of Reduction Reactions

| Reaction Name | Reagents | Product | Notes |

|---|---|---|---|

| Hydride Reduction | NaBH₄ or LiAlH₄ | tert-butyl 3-hydroxy-3-phenylpropanoate | Selective reduction of the ketone. |

| Catalytic Hydrogenation | H₂, Pd/C | tert-butyl 3-hydroxy-3-phenylpropanoate | Selective reduction of the ketone. |

| Wolff-Kishner Reduction | H₂NNH₂, KOH, heat | tert-butyl 3-phenylpropanoate | Converts C=O to CH₂ under basic conditions. wikipedia.orglibretexts.org |

| Clemmensen Reduction | Zn(Hg), HCl | (Decomposition) | Harsh acidic conditions are likely to cleave the tert-butyl ester. |

Condensation and Addition Reactions (e.g., Henry Nitroaldol, Horner-Wadsworth-Emmons, Michael Addition, Reformatsky, Wittig)

The ketone and the active methylene group are prime sites for various condensation and addition reactions.

Henry Nitroaldol Reaction: The Henry reaction is a base-catalyzed C-C bond formation between a nitroalkane and a carbonyl compound. wikipedia.orgorganic-chemistry.org The ketone of this compound can act as the electrophile, reacting with the nitronate anion generated from a nitroalkane (e.g., nitromethane) to form a β-nitro alcohol. wikipedia.orgorganic-chemistry.orgresearchgate.net

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction involves the reaction of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone to produce an alkene, typically with high E-selectivity. wikipedia.orgorganic-chemistry.orgalfa-chemistry.comresearchgate.net this compound's ketone can react with a phosphonate ylide, such as one derived from triethyl phosphonoacetate, to yield a substituted α,β-unsaturated diester.

Wittig Reaction: Similar to the HWE reaction, the Wittig reaction uses a phosphorus ylide to convert a ketone into an alkene. The reaction of this compound with a Wittig reagent like methylenetriphenylphosphorane (B3051586) would replace the carbonyl oxygen with a methylene group, forming an alkene.

Michael Addition: The enolate of this compound can serve as a Michael donor, adding to α,β-unsaturated carbonyl compounds (Michael acceptors) like methyl vinyl ketone or acrylates. This conjugate addition is a powerful method for forming C-C bonds.

Reformatsky Reaction: This reaction involves the condensation of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc. wikipedia.orglibretexts.org The ketone of this compound can serve as the electrophile, reacting with the organozinc reagent (a Reformatsky enolate) to form a β-hydroxy ester. wikipedia.orglibretexts.orgbeilstein-journals.org

Multi-Component Reactions (e.g., Passerini, Petasis, Ugi)

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step. The ketone functionality of this compound makes it a suitable carbonyl component for several important MCRs.

Passerini Reaction: This three-component reaction involves a carboxylic acid, an isocyanide, and a carbonyl compound (ketone or aldehyde) to form an α-acyloxy amide. wikipedia.orgnih.govwalisongo.ac.idorganic-chemistry.org this compound can serve as the ketone component in this transformation.

Petasis Reaction: Also known as the borono-Mannich reaction, this involves an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid to form substituted amines. organic-chemistry.orgwikipedia.orgnih.govmdpi.com The ketone group of the title compound can participate as the carbonyl partner.

Ugi Reaction: The Ugi reaction is a four-component reaction between a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide. beilstein-journals.orgrug.nl This powerful reaction allows for the rapid assembly of complex, peptide-like structures, with this compound potentially acting as the ketone input.

Rearrangements and Cyclizations

The 1,3-dicarbonyl motif is a classic precursor for the synthesis of five- and six-membered heterocyclic rings through condensation reactions.

Pyrazole Synthesis (Knorr): One of the most common reactions for 1,3-dicarbonyls is condensation with hydrazine (B178648) (H₂NNH₂) or its derivatives. The reaction of this compound with hydrazine would proceed via initial condensation at one of the carbonyls, followed by intramolecular cyclization and dehydration to yield a substituted pyrazole.

Isoxazole (B147169) Synthesis: Similarly, reaction with hydroxylamine (B1172632) (NH₂OH) provides a straightforward route to isoxazoles. The reaction proceeds through an oxime intermediate which then cyclizes and dehydrates.

Pyridine (B92270)/Dihydropyridine (B1217469) Synthesis (Hantzsch-type): While the classic Hantzsch synthesis involves two equivalents of a β-keto ester and an aldehyde, variations allow for the incorporation of a single 1,3-dicarbonyl unit into a dihydropyridine ring, a core structure in many pharmaceuticals.

Table 3: Summary of Named Condensation, MCR, and Cyclization Reactions

| Reaction Type | Key Reactants (in addition to substrate) | Product Type |

|---|---|---|

| Henry Reaction | Nitroalkane, Base | β-Nitro alcohol derivative |

| HWE Reaction | Phosphonate carbanion | Substituted alkene |

| Michael Addition | Michael Acceptor (e.g., an enone), Base | 1,5-Dicarbonyl compound |

| Reformatsky Reaction | α-Halo ester, Zn metal | β-Hydroxy ester derivative |

| Passerini Reaction | Carboxylic acid, Isocyanide | α-Acyloxy amide |

| Petasis Reaction | Amine, Boronic acid | Substituted amine |

| Ugi Reaction | Amine, Carboxylic acid, Isocyanide | α-Acylamino amide |

| Pyrazole Synthesis | Hydrazine | Substituted pyrazole |

| Isoxazole Synthesis | Hydroxylamine | Substituted isoxazole |

Applications of Tert Butyl 3 Oxo 3 Phenylpropanoate in Complex Molecule Synthesis

Role as a Precursor to Advanced Intermediates

The reactivity of tert-butyl 3-oxo-3-phenylpropanoate makes it an excellent precursor for a variety of advanced intermediates. The active methylene (B1212753) protons are readily abstracted by a base, generating a stabilized enolate that can participate in numerous carbon-carbon bond-forming reactions. This enolate is a key intermediate that can be alkylated, acylated, or used in condensation reactions to build more complex carbon skeletons.

One of the most fundamental transformations is its conversion into chiral β-hydroxy esters. Through asymmetric reduction of the ketone functionality, optically pure β-hydroxy esters are formed. These products are highly valuable intermediates in their own right, serving as precursors for the synthesis of various biologically active compounds, including pharmaceuticals and natural products. The stereoselective reduction can be achieved using various chiral catalysts, leading to intermediates with high enantiomeric excess.

Furthermore, the ester and ketone functionalities can be manipulated to generate different structural motifs. For example, decarboxylation of the β-keto ester unit after a synthetic sequence provides a straightforward route to substituted ketones. This strategic removal of the ester group is a common tactic in multi-step synthesis.

Contributions to Asymmetric Synthesis Methodologies

The prochiral nature of this compound makes it an ideal substrate for developing and testing new asymmetric synthesis methodologies. The generation of a new stereocenter at the α-position or the reduction of the ketone to a chiral alcohol are key transformations where this compound plays a significant role.

Asymmetric Alkylation and Allylation Strategies

The enantioselective alkylation of the enolate derived from this compound is a powerful method for constructing chiral quaternary carbon centers. nih.gov This is typically achieved using phase-transfer catalysis with chiral quaternary ammonium (B1175870) salts derived from Cinchona alkaloids. nih.gov These catalysts create a chiral environment around the enolate, directing the approach of the alkylating agent to one face of the nucleophile, resulting in high enantioselectivity. nih.gov

Palladium-catalyzed asymmetric allylic alkylation (AAA) is another cornerstone strategy. organic-chemistry.orgnih.gov In these reactions, a palladium catalyst with a chiral ligand forms a π-allyl complex, which is then attacked by the enolate of this compound. The choice of chiral ligand is critical for controlling the stereochemical outcome of the reaction, often leading to high yields and enantiomeric excesses. organic-chemistry.orgmdpi.com

| Reaction Type | Catalyst/Ligand System | Typical Conditions | Yield (%) | Enantiomeric Excess (ee %) |

| Asymmetric Alkylation | Chiral Quaternary Ammonium Salt (Cinchona-derived) | Phase-Transfer (solid-liquid) | Moderate-Excellent | up to 97% |

| Asymmetric Allylation | Pd₂(dba)₃ / Chiral Phosphine (B1218219) Ligand (e.g., Trost ligand) | THF, Room Temp | Good-Excellent | up to 99% |

Table 1: Representative data for asymmetric alkylation and allylation reactions involving β-keto esters like this compound. Actual results vary based on specific substrates and ligands.

Chiral Catalyst Development for Stereoselective Transformations

This compound and similar β-keto esters are frequently used as benchmark substrates for the development of new chiral catalysts for stereoselective reductions. The asymmetric hydrogenation or transfer hydrogenation of the ketone group yields chiral β-hydroxy esters, which are valuable synthetic intermediates. nih.gov

Rhodium-based catalysts, particularly with chiral phosphine ligands like bisphosphines, are highly effective for the asymmetric hydrogenation of β-keto esters. nih.govnih.govresearchgate.net These reactions often require high pressures of hydrogen gas but can provide excellent enantioselectivities. Asymmetric transfer hydrogenation offers a milder alternative, using hydrogen donors like isopropanol (B130326) or formic acid in the presence of a chiral transition metal complex (e.g., Rhodium or Ruthenium). The development of ligands that can effectively control the stereochemistry of this reduction is an active area of research, with this compound serving as a key test substrate.

Retrosynthetic Utility in Target-Oriented Synthesis

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by mentally breaking them down into simpler, commercially available precursors. uran.uanih.govresearchgate.net In this context, this compound is a valuable C4 synthon, representing a fragment that can introduce a benzoyl group and a masked carboxylic acid (via the tert-butyl ester).

Consider the retrosynthesis of a complex pharmaceutical agent like a substituted 4-phenyl-dihydropyridine, a scaffold found in calcium channel blockers such as Nifedipine (B1678770). researchgate.net A key disconnection in the Hantzsch pyridine (B92270) synthesis, a common route to these molecules, involves breaking the bonds formed from a β-keto ester, an aldehyde, and an ammonia (B1221849) source. researchgate.netunito.it In this analysis, this compound can be identified as one of the ideal starting materials. Its reaction with an aldehyde and another equivalent of a β-keto ester (or itself) and ammonia would lead directly to the core dihydropyridine (B1217469) structure. The benzoyl group provides the necessary phenyl substituent at the 4-position of the resulting heterocycle.

Development of Novel Heterocyclic and Carbocyclic Systems

The structural features of this compound make it an ideal starting material for multicomponent reactions that efficiently build complex heterocyclic and carbocyclic frameworks.

The Hantzsch dihydropyridine synthesis is a classic example, where two equivalents of a β-keto ester (one of which can be this compound), an aldehyde, and ammonia or ammonium acetate (B1210297) condense to form a 1,4-dihydropyridine (B1200194) ring. researchgate.netunito.itnih.govorganic-chemistry.org These scaffolds are central to a class of calcium channel blockers. mdpi.comnih.gov

The Biginelli reaction is another powerful multicomponent reaction where a β-keto ester, an aldehyde, and urea (B33335) or thiourea (B124793) react to form 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) or their thio-analogs. nih.govwikipedia.orgfrontiersin.orgCurrent time information in Bangalore, IN. These heterocycles are known to possess a wide range of biological activities.

The Pechmann condensation provides a direct route to coumarins, an important class of oxygen-containing heterocycles. organic-chemistry.orgnih.govresearchgate.net This reaction involves the acid-catalyzed condensation of a phenol (B47542) with a β-keto ester. nih.gov Using this compound allows for the synthesis of 4-phenylcoumarins, a subclass with significant biological properties.

| Reaction Name | Reactants | Product Heterocycle | Key Feature from Title Compound |

| Hantzsch Synthesis | Aldehyde, Ammonia, 2x β-Keto Ester | 1,4-Dihydropyridine | Provides one of the ester groups and the C2/C6 methyls (if acetoacetate (B1235776) is used) or phenyl group (if benzoylacetate is used). |

| Biginelli Reaction | Aldehyde, Urea/Thiourea, β-Keto Ester | Dihydropyrimidinone | Provides C5/C6 and the ester/phenyl substituents of the heterocycle. |

| Pechmann Condensation | Phenol, β-Keto Ester | Coumarin (B35378) | Provides C2, C3, C4, and the 4-phenyl substituent. |

Table 2: Multicomponent reactions utilizing this compound for heterocyclic synthesis.

Integration into Pharmaceutical Synthesis and Scaffold Design

The heterocycles readily synthesized from this compound are prevalent scaffolds in medicinal chemistry, underscoring its importance in pharmaceutical synthesis.

The 1,4-dihydropyridine core, constructed via the Hantzsch synthesis, is the defining feature of nifedipine and its analogues, which are widely used as calcium channel blockers to treat hypertension. nih.govresearchgate.netrsc.org The use of this compound or its derivatives in this synthesis allows for the creation of libraries of nifedipine analogues for structure-activity relationship (SAR) studies. researchgate.net

Coumarins, formed through the Pechmann condensation, are another privileged scaffold. eurjchem.com Warfarin (B611796), a well-known anticoagulant, is a prominent example of a 4-substituted coumarin derivative. Syntheses of warfarin analogues often employ Michael addition reactions with 4-hydroxycoumarin, a structure accessible through pathways involving β-keto esters. The ability to generate diverse 4-phenylcoumarins using this compound provides a direct entry into this class of pharmacologically active molecules.

Furthermore, the dihydropyrimidinones (DHPMs) from the Biginelli reaction are recognized as bioisosteres of dihydropyridines and have been investigated for a range of therapeutic applications, including as calcium channel blockers and anti-inflammatory agents. nih.gov The versatility of this compound as a reactant in these powerful, scaffold-generating reactions cements its status as a valuable tool in drug discovery and development.

Advanced Spectroscopic and Chromatographic Characterization in Research of Tert Butyl 3 Oxo 3 Phenylpropanoate

Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation and Tautomeric Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of tert-butyl 3-oxo-3-phenylpropanoate. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, confirming the presence of key functional groups and their connectivity.

The ¹H NMR spectrum of this compound in a deuterated solvent such as chloroform-d (B32938) (CDCl₃) typically exhibits characteristic signals corresponding to the aromatic protons of the phenyl group, the methylene (B1212753) protons adjacent to the carbonyl groups, and the nine equivalent protons of the tert-butyl group. The aromatic protons usually appear as a multiplet in the downfield region (around 7.4-8.0 ppm). The methylene protons, being flanked by two electron-withdrawing groups, are expected to resonate as a singlet at approximately 4.0 ppm. The tert-butyl protons give rise to a sharp singlet further upfield, typically around 1.4-1.5 ppm, due to their shielded environment.

The ¹³C NMR spectrum provides further structural confirmation by identifying all the unique carbon atoms in the molecule. This includes distinct signals for the carbonyl carbons (keto and ester), the carbons of the phenyl ring, the methylene carbon, the quaternary carbon of the tert-butyl group, and the methyl carbons of the tert-butyl group.

A significant aspect of the characterization of β-keto esters like this compound is the phenomenon of keto-enol tautomerism. nih.govthermofisher.com The molecule can exist as an equilibrium mixture of the keto form and the enol form. This equilibrium is often solvent-dependent and can be readily studied by NMR spectroscopy. nih.gov In the enol form, a vinyl proton and a hydroxyl proton would be observed in the ¹H NMR spectrum, with the enolic hydroxyl proton often appearing as a broad signal at a downfield chemical shift. The presence of both tautomers in solution would lead to two distinct sets of signals in the NMR spectra, and the ratio of the integrals of corresponding signals allows for the quantification of the equilibrium constant (Keq) between the two forms. thermofisher.com Studies on similar 1,3-dicarbonyl compounds have shown that the keto-enol tautomerism is influenced by the solvent and substituents present in the molecule. nih.gov

Table 1: Representative ¹H and ¹³C NMR Data for the Keto Tautomer of this compound in CDCl₃

| Assignment | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

| Aromatic Protons (C₆H₅) | 7.95 (d), 7.63 (t), 7.49 (t) | 136.6, 133.2, 128.6, 128.0 |

| Methylene Protons (CH₂) | ~4.0 (s) | ~45.0 |

| Tert-butyl Protons (C(CH₃)₃) | ~1.45 (s) | 81.5, 28.0 |

| Keto Carbonyl (C=O) | - | ~192.0 |

| Ester Carbonyl (COO) | - | ~166.0 |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration. The data presented is a representative compilation from typical experimental values.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment

When this compound is synthesized in an enantiomerically enriched or pure form, for instance through asymmetric synthesis, it is crucial to determine its enantiomeric purity. Chiral High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose. researchgate.net This method utilizes a chiral stationary phase (CSP) that can differentiate between the two enantiomers, leading to their separation.

The selection of the appropriate CSP and mobile phase is critical for achieving baseline separation of the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® or Chiralpak® series), are widely used and have proven effective for the resolution of a broad range of chiral compounds, including β-keto esters. researchgate.netmdpi.com

The mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol such as isopropanol (B130326) or ethanol, is optimized to achieve good resolution and reasonable retention times. researchgate.net The differential interaction of the enantiomers with the chiral stationary phase causes them to travel through the column at different rates, resulting in two separate peaks in the chromatogram. The area under each peak is proportional to the concentration of the corresponding enantiomer, allowing for the calculation of the enantiomeric excess (ee).

Table 2: Typical Chiral HPLC Conditions for Enantiomeric Purity Assessment of β-Keto Esters

| Parameter | Condition |

| Column | Chiralpak® AD-H, Chiralcel® OD-H, or similar polysaccharide-based CSP |

| Mobile Phase | Hexane/Isopropanol or Hexane/Ethanol in various ratios (e.g., 90:10, 80:20) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 254 nm) |

| Temperature | Ambient or controlled temperature |

Note: The optimal conditions must be determined experimentally for each specific application.

Chromatographic Purification Techniques (e.g., Column Chromatography)

Following its synthesis, this compound often requires purification to remove unreacted starting materials, byproducts, and other impurities. Column chromatography is a standard and highly effective technique for this purpose. nih.gov

This method involves packing a glass column with a stationary phase, most commonly silica (B1680970) gel. The crude product is then loaded onto the top of the column and eluted with a solvent system, known as the mobile phase. The separation is based on the differential adsorption of the components of the mixture to the stationary phase.

Future Research Directions and Methodological Advancements Pertaining to Tert Butyl 3 Oxo 3 Phenylpropanoate

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

Future research will likely focus on the discovery and optimization of new catalysts to improve the synthesis and functionalization of tert-butyl 3-oxo-3-phenylpropanoate, aiming for higher yields, enhanced stereoselectivity, and milder reaction conditions.

Organocatalysis: The field of organocatalysis offers promising avenues for the asymmetric synthesis of chiral derivatives of β-keto esters. Chiral organocatalysts, such as thiourea-tertiary amine derivatives, have been successfully employed in asymmetric Michael-type Friedel-Crafts reactions of naphthols with nitroolefins, achieving high enantioselectivity (up to 95% ee) semanticscholar.org. The application of similar chiral organocatalysts to reactions involving this compound could lead to the development of efficient methods for producing enantiomerically enriched compounds, which are valuable intermediates in medicinal chemistry.

Nanocatalysis: Nanoparticle-based catalysts are gaining attention due to their high surface area-to-volume ratio and unique catalytic properties. While specific applications of nanocatalysts for the synthesis of this compound are not yet widely reported, the successful use of supported gold nanoparticles for the oxidation of alcohols suggests potential for their application in related transformations academindex.com. Future work could explore the use of various metal nanoparticles to catalyze the synthesis of this β-keto ester, potentially leading to more efficient and selective processes.

Biocatalysis: Enzymes offer a highly selective and environmentally friendly approach to chemical synthesis. Lipases have been shown to be effective in the transesterification of β-keto esters under mild, solvent-free conditions, providing a route to optically active products google.com. The biocatalytic reduction of β-keto esters using enzymes like carbonyl reductases is another area of active research. For instance, whole-cell biocatalysts have been engineered to reduce related β-keto esters with high diastereoselectivity and conversion rates, demonstrating the potential for producing chiral alcohols from this compound researchgate.net.

| Catalytic System | Potential Application for this compound | Expected Advantages |

| Chiral Organocatalysts | Asymmetric alkylation, Michael additions | High enantioselectivity, metal-free conditions |

| Metal Nanoparticles | Efficient synthesis via Claisen condensation or other C-C bond forming reactions | High catalytic activity, potential for recyclability |

| Lipases | Enantioselective transesterification | Mild reaction conditions, solvent-free, high enantiopurity |

| Carbonyl Reductases | Asymmetric reduction to chiral β-hydroxy esters | High stereoselectivity, environmentally benign |

Development of Greener Synthetic Pathways

A significant trend in modern chemistry is the development of sustainable and environmentally friendly synthetic methods. Future research on this compound will undoubtedly be influenced by the principles of green chemistry.

Atom Economy and Green Metrics: Traditional syntheses of β-keto esters, such as the Claisen condensation, can generate stoichiometric amounts of byproducts. Future research will aim to develop alternative synthetic routes with higher atom economy. The evaluation of synthetic pathways using green chemistry metrics, such as Reaction Mass Efficiency (RME) and E-Factor, will become increasingly important to quantify the environmental impact of the synthesis of this compound nih.gov.

Solvent-Free and Alternative Solvents: The use of volatile organic solvents is a major contributor to the environmental impact of chemical processes. Research into solvent-free reaction conditions for the synthesis of β-keto esters is an active area google.comcmu.edu. For instance, lipase-catalyzed transesterification can be performed without a solvent google.com. The exploration of greener solvents, such as water or deep eutectic solvents, for the synthesis of this compound is a promising direction.

Renewable Feedstocks: While the phenyl group in this compound is typically derived from petroleum-based feedstocks, future research may explore pathways from renewable resources. For example, methods for synthesizing β-ketoesters from fatty acids and Meldrum's acid have been reported, showcasing the potential to incorporate renewable carbon sources rsc.org.

Computational Chemistry Approaches for Mechanistic Insights and Reactivity Prediction

Computational chemistry is a powerful tool for understanding reaction mechanisms and predicting the reactivity of molecules. Future research on this compound will likely leverage computational methods to guide experimental work.

Density Functional Theory (DFT) Studies: DFT calculations can provide valuable insights into the electronic structure and reactivity of β-keto esters. Such studies have been used to analyze the reactivity of β-keto ester analogues designed as antibacterial agents nih.govresearchgate.net. Applying DFT methods to this compound could help in understanding its tautomeric equilibrium, predicting its sites of reactivity for various nucleophilic and electrophilic attacks, and elucidating the mechanisms of catalyzed reactions. This understanding can aid in the rational design of more efficient catalysts and reaction conditions.

Molecular Docking and Dynamics: For applications in medicinal chemistry, molecular docking and molecular dynamics simulations can be used to predict the binding affinity and mode of interaction of this compound derivatives with biological targets. This in silico screening can accelerate the discovery of new bioactive compounds. For instance, such methods have been used to evaluate the potential of β-keto esters as quorum-sensing inhibitors nih.govresearchgate.net.

| Computational Method | Application to this compound | Potential Insights |

| Density Functional Theory (DFT) | Calculation of electronic properties, reaction energies, and transition states. | Understanding of reactivity, catalyst-substrate interactions, and reaction mechanisms. |

| Molecular Docking | Prediction of binding modes and affinities to protein targets. | Identification of potential biological targets and rational design of bioactive derivatives. |

| Molecular Dynamics (MD) | Simulation of the dynamic behavior of the molecule and its complexes. | Assessment of conformational flexibility and stability of ligand-protein interactions. |

Expansion of Synthetic Utility in Emerging Fields of Chemical Science

The versatile reactivity of the β-keto ester functionality makes this compound a valuable building block for the synthesis of a wide range of molecules. Future research will continue to expand its applications in various fields.

Medicinal Chemistry and Drug Discovery: β-Keto esters are important precursors for the synthesis of various heterocyclic compounds with potential biological activity, such as pyrimidines and pyridines mdpi.com. The use of this compound in multicomponent reactions (MCRs) is a promising strategy for the rapid generation of diverse molecular libraries for drug discovery nih.govnih.govbeilstein-journals.org. MCRs offer high atom and step economy, making them an efficient approach for synthesizing complex molecules . For example, the Hantzsch dihydropyridine (B1217469) synthesis, a well-known MCR, utilizes β-keto esters to produce dihydropyridines, a scaffold present in numerous pharmaceuticals nih.gov.

Materials Science: While less explored, the application of this compound in materials science presents an interesting avenue for future research. For instance, related compounds, tert-butyl phenylcyanoacrylates, have been synthesized and copolymerized with styrene to create new functional polymers chemrxiv.orgchemrxiv.org. The reactivity of the keto and ester groups in this compound could be exploited to incorporate this molecule into polymer backbones or as a pendant group to modify the properties of existing materials.

Synthesis of Bioactive Heterocycles: The diketone-like reactivity of β-keto esters makes them ideal starting materials for the synthesis of a variety of heterocyclic systems. For example, ethyl benzoylacetate, a close analog, is used in the synthesis of substituted furans researchgate.net. Future research could explore the use of this compound in similar cyclization reactions to access novel furan, pyrazole, and isoxazole (B147169) derivatives, which are common motifs in pharmaceuticals and agrochemicals.

常见问题

Basic: What are the recommended synthetic routes for tert-butyl 3-oxo-3-phenylpropanoate, and how can reaction efficiency be optimized?

Methodological Answer:

The synthesis of this compound typically involves β-keto ester formation via Claisen condensation or acylation of tert-butyl esters. Key steps include:

- Reactant Selection : Use phenylacetic acid derivatives and tert-butyl esters of bromoacetic acid, as described in analogous β-keto ester syntheses .

- Catalytic Optimization : Employ Lewis acids (e.g., BF₃·Et₂O) to enhance acylation efficiency.

- Purification : Utilize column chromatography (silica gel, ethyl acetate/hexane eluent) for high-purity isolation, as demonstrated in related tert-butyl ester syntheses .

Example Protocol (Adapted from ):

Advanced: How can advanced spectroscopic techniques resolve structural ambiguities in this compound derivatives?

Methodological Answer:

Structural elucidation requires multi-technique validation:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。